ethyl 4-{2-cyano-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]eth-1-en-1-yl}-1H-pyrazole-5-carboxylate
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Description
This compound is a heterocyclic compound, which is a class of compounds that includes a ring structure containing atoms of at least two different elements . It contains a pyrazole ring, which is a class of organic compounds with the formula C3H3N2H. Pyrazoles are notable for their use in various drugs and other commercially available chemicals .
Synthesis Analysis
The synthesis of such compounds often involves the use of precursors like cyanoacetohydrazides . These precursors can act as both an N- and C-nucleophile, allowing for a wide variety of reactions to take place . The synthesis process often involves cyclocondensation and cyclization .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups present. These include a pyrazole ring, a benzodioxin ring, and a cyano group . The presence of these functional groups can greatly influence the properties and reactivity of the compound.Chemical Reactions Analysis
The chemical reactivity of this compound is influenced by its functional groups. For instance, the cyano group can act as a nucleophile, allowing it to participate in a variety of reactions . Additionally, the presence of the benzodioxin and pyrazole rings can also influence the compound’s reactivity .Future Directions
The future directions for this compound could involve further exploration of its synthesis, reactivity, and potential applications. Given the wide range of biological activities associated with heterocyclic compounds , this compound could potentially be used in the development of new drugs or other commercially valuable chemicals.
properties
IUPAC Name |
ethyl 4-[2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxoprop-1-enyl]-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5/c1-2-25-18(24)16-12(10-20-22-16)7-11(9-19)17(23)21-13-3-4-14-15(8-13)27-6-5-26-14/h3-4,7-8,10H,2,5-6H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNKPDSQKDHJTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1)C=C(C#N)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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